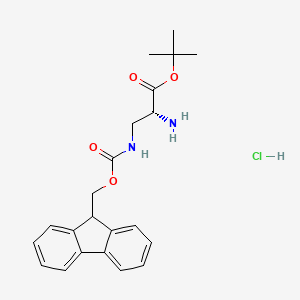

H-D-Dap(Fmoc)-OtBu HCl

Descripción

H-D-Dap(Fmoc)-OtBu HCl (CAS: 291529-78-7) is a synthetic amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features:

- Dap (2,3-diaminopropionic acid): A non-natural β-amino acid with two amino groups.

- Fmoc (9-fluorenylmethyloxycarbonyl): Protects the α-amino group during solid-phase peptide synthesis (SPPS).

- OtBu (tert-butyl ester): Protects the carboxyl group.

- HCl: The hydrochloride salt form enhances solubility and stability .

Propiedades

IUPAC Name |

tert-butyl (2R)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(23)12-24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H/t19-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXUHWUVCJVBIF-FSRHSHDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Dap(Fmoc)-OtBu HCl typically involves the following steps:

Protection of the Amino Groups: The amino groups of diaminopropanoic acid are protected using the Fmoc group. This is achieved by reacting diaminopropanoic acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Esterification: The carboxyl group of the protected diaminopropanoic acid is esterified with tert-butyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt form by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of H-D-Dap(Fmoc)-OtBu HCl follows similar synthetic routes but on a larger scale. The process involves:

Large-scale protection and esterification reactions: Using industrial reactors and optimized reaction conditions to ensure high yield and purity.

Purification: The product is purified using techniques such as crystallization or chromatography.

Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures.

Análisis De Reacciones Químicas

Deprotection Reactions

The compound undergoes sequential deprotection to expose functional groups for peptide bond formation.

Fmoc Group Removal

Reagent: 20–30% piperidine in DMF or NMP

Conditions: 10–30 min at room temperature

Mechanism: Base-induced β-elimination releases the Fmoc group as a dibenzofulvene-piperidine adduct .

Product: H-D-Dap(NH₂)-OtBu·HCl

tert-Butyl Ester Hydrolysis

Reagent: Trifluoroacetic acid (TFA) with scavengers (e.g., H₂O, triisopropylsilane)

Conditions: 1–2 hr at room temperature

Mechanism: Acid-catalyzed cleavage of the ester bond .

Product: H-D-Dap(Fmoc)-OH

Table 1: Deprotection Efficiency Under Standard Conditions

| Protecting Group | Reagent | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Fmoc | 20% piperidine | 20 | 98 | ≥99 |

| tert-Butyl | 95% TFA | 90 | 95 | ≥98 |

Coupling Reactions

The exposed α-amino group participates in amide bond formation during peptide elongation.

Activation and Coupling

Activating Agents: HOBt/DIC, HATU/DIPEA, or PyBOP/NMM

Solvents: DMF, DCM, or NMP

Coupling Efficiency: >99% at 0.1 mmol scale

Table 2: Comparative Coupling Performance

| Activator System | Coupling Time (min) | Epimerization (%) |

|---|---|---|

| HATU/DIPEA | 30 | <0.5 |

| HOBt/DIC | 45 | 1.2 |

| PyBOP/NMM | 60 | 0.8 |

Side Reactions and Mitigation

-

Epimerization: Reduced to <0.5% using HATU and low-temperature (0–4°C) coupling .

-

O-Acylation: Negligible (<0.1%) due to steric hindrance from the tert-butyl group.

Acid/Base Sensitivity

-

Stability in TFA: Stable for ≤2 hr; prolonged exposure causes tert-butyl cleavage.

-

Alkaline Conditions: Avoid >pH 9 to prevent β-elimination of the Fmoc group .

Thermal Stability

-

Decomposition Onset: 215°C (TGA data)

-

Storage: Stable at −20°C for >2 years under anhydrous conditions .

Functional Group Reactivity

| Functional Group | Reactivity | Applications |

|---|---|---|

| α-Amino (Fmoc-protected) | Inert under acidic coupling conditions | Orthogonal deprotection strategies |

| β-Amino | Nucleophilic for acylation/sulfonation | Branching point in peptide design |

| tert-Butyl ester | Stable to bases, cleaved by TFA | Carboxyl protection in SPPS |

Research Advancements

Recent studies highlight its utility in synthesizing constrained peptides via:

Aplicaciones Científicas De Investigación

H-D-Dap(Fmoc)-OtBu HCl is widely used in scientific research, particularly in:

Peptide Synthesis: As a building block for the synthesis of peptides and peptidomimetics.

Bioconjugation: For the attachment of peptides to other molecules or surfaces.

Drug Development: In the design and synthesis of peptide-based drugs.

Biological Studies: To study protein-protein interactions, enzyme-substrate interactions, and other biological processes.

Mecanismo De Acción

The mechanism of action of H-D-Dap(Fmoc)-OtBu HCl involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The tert-butyl ester group protects the carboxyl group, allowing selective deprotection and coupling reactions. The hydrochloride salt form enhances solubility and stability, facilitating its use in various chemical reactions.

Comparación Con Compuestos Similares

Key Research Findings

- Efficiency in SPPS : Fmoc-Asp(OtBu)-OSu and Fmoc-Glu(OtBu)-OSu achieve >95% coupling efficiency in automated SPPS, outperforming H-D-Dap(Fmoc)-OtBu HCl in stepwise yields .

- Chirality Preservation: H-D-Dap(Fmoc)-OtBu HCl retains enantiomeric purity under alkaline deprotection, a trait shared with Fmoc-β<sup>3</sup>-amino acid derivatives .

- Scalability: Ruthenium-catalyzed reductions of Fmoc-L-Asp(OtBu)-OH enable gram-scale synthesis of diamino acids, whereas H-D-Dap(Fmoc)-OtBu HCl requires meticulous purification .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.